molecular formula C10H9NS B181049 4-Methyl-quinoline-2-thiol CAS No. 4437-65-4

4-Methyl-quinoline-2-thiol

Cat. No.: B181049
CAS No.: 4437-65-4
M. Wt: 175.25 g/mol
InChI Key: OJOPTXKXKPMMGC-UHFFFAOYSA-N
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Description

4-Methyl-quinoline-2-thiol is a heterocyclic aromatic compound that belongs to the quinoline family It features a quinoline ring system with a methyl group at the fourth position and a thiol group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-quinoline-2-thiol can be achieved through several methods. One common approach involves the cyclization of 2-aminothiophenol with 4-methylacetophenone under acidic conditions. The reaction typically proceeds via the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as montmorillonite K-10, a strong and environmentally benign solid acid, are used to facilitate the reaction. Additionally, solvent-free conditions and the use of ionic liquids have been explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-quinoline-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products:

Scientific Research Applications

4-Methyl-quinoline-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-quinoline-2-thiol involves its interaction with biological macromolecules. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function. These interactions can lead to the inhibition of cellular processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

    Quinoline-2-thiol: Lacks the methyl group at the fourth position, resulting in different chemical properties and reactivity.

    4-Methylquinoline: Lacks the thiol group, which significantly alters its chemical behavior and applications.

    2-Methylquinoline-4-thiol: The positions of the methyl and thiol groups are reversed, leading to different reactivity patterns.

Uniqueness: 4-Methyl-quinoline-2-thiol is unique due to the presence of both a methyl group and a thiol group on the quinoline ring. This combination imparts distinct chemical properties, such as enhanced nucleophilicity and the ability to form strong covalent bonds with biological molecules. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPTXKXKPMMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352281
Record name 4-Methyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4437-65-4
Record name 4437-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What reactions involving 4-methylquinoline-2(1H)-thione are explored in the research?

A1: The research investigates the reactions of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [] This specific reaction is a key aspect of the study published in the paper "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides." [] You can access the full paper for further details on the methodology and results here:

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